molecular formula C16H18N2S B5763412 1-Benzyl-3-(3,5-dimethylphenyl)thiourea

1-Benzyl-3-(3,5-dimethylphenyl)thiourea

Cat. No.: B5763412
M. Wt: 270.4 g/mol
InChI Key: VPSZOAJCYRXLLS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,5-dimethylphenyl)thiourea is a versatile thiourea derivative of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a benzyl group and a 3,5-dimethylphenyl moiety attached to a thiourea core, provides specific binding sites—including hydrogen bond donors (NH) and a thiocarbonyl group (C=S)—that facilitate diverse molecular interactions and biological activity . Researchers primarily investigate this compound for its pronounced antioxidant potential. Thiourea derivatives are recognized as powerful scavengers of reactive oxygen species, such as superoxide (O₂⁻) and hydroxyl (OH⁻) radicals . The antioxidant efficacy is typically evaluated through standard assays like DPPH and ABTS⁺ radical scavenging, with related analogues demonstrating excellent free radical capture ability via hydrogen atom transfer mechanisms . Beyond antioxidant properties, this compound holds promise in oncology research. Thiourea derivatives are explored for their anticancer activities, with mechanisms that may include interference with microtubule assembly, induction of mitotic arrest, and inhibition of key enzymes like tyrosinase or receptor tyrosine kinases . The molecule's flexibility between ring systems and its bidentate hydrogen-bonding mode can enhance its potential to inhibit cancer cell proliferation . Additional research applications include the study of enzyme inhibition. Thiourea derivatives show potential in inhibiting enzymes relevant to metabolic and neurodegenerative diseases, such as acetylcholinesterase, butyrylcholinesterase, alpha-glucosidase, and alpha-amylase, making them candidates for investigating antidiabetic and neuroprotective strategies . Furthermore, such compounds have been studied for their antibacterial effects and their role in environmental science, such as inhibiting the growth of blue-green algae . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-benzyl-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12-8-13(2)10-15(9-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSZOAJCYRXLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3,5-dimethylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

1-Benzyl-3-(3,5-dimethylphenyl)thiourea, with the molecular formula C16H18N2SC_{16}H_{18}N_{2}S, features a thiourea functional group connected to a benzyl and a 3,5-dimethylphenyl moiety. The synthesis typically involves the nucleophilic reaction between benzyl isothiocyanate and 3,5-dimethylaniline in solvents such as ethanol or methanol under reflux conditions. This reaction results in the formation of the thiourea product, which can be purified through recrystallization from suitable solvents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial enzymes or interference with cellular processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that thioureas can inhibit specific enzymes relevant to cancer progression, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are implicated in neurodegenerative diseases and cancer cell proliferation . The antioxidant capabilities of this compound further support its potential as a therapeutic agent against oxidative stress-related conditions.

Enzyme Inhibition

In enzyme inhibition studies, this compound has shown promise as an inhibitor of alpha-glucosidase and alpha-amylase, which are important targets in diabetes management. The compound's IC50 values indicate significant inhibitory activity, suggesting its potential use in developing antidiabetic agents .

Coordination Chemistry

The compound can form coordination complexes with metal ions, which may exhibit unique chemical properties. These interactions are essential for understanding its mechanism of action and potential applications in materials science.

Chiral Recognition

Thiourea derivatives like this compound have been explored as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. This application highlights their utility in determining the absolute configuration of various compounds.

Corrosion Inhibition

Recent studies have investigated the use of thioureas as corrosion inhibitors for metals such as steel in acidic environments. The effectiveness of this compound in this context suggests its application in protective coatings and materials engineering .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, it may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse properties based on substituent positions, electronic effects, and structural conformations. Below is a detailed comparison of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea with structurally analogous compounds:

Structural and Electronic Comparisons

  • Substituent Position Effects: 1-Benzyl-3-(2,3-dimethylphenyl)thiourea (CAS 131389-20-3) differs by having methyl groups at the 2,3-positions of the phenyl ring. The benzyl group in the target compound enhances solubility in non-polar solvents and may improve biological membrane permeability .
  • Bond Lengths and Planarity :

    • X-ray crystallography of 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea reveals typical thiourea C=S (1.68 Å) and C=O (1.22 Å) bond lengths, with intramolecular N–H⋯O hydrogen bonds stabilizing a planar conformation. The 3,5-dimethylphenyl analog likely exhibits similar planarity, but its electron-donating methyl groups may elongate C–S bonds slightly compared to electron-withdrawing substituents like chlorine .
    • In 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea , resonance effects shorten C–N bonds (1.33–1.42 Å), a feature shared by the target compound due to conjugation across the thiourea moiety .

Physicochemical and Commercial Considerations

  • Solubility and Stability: Poly(arylene ether sulfone)s bearing 3,5-dimethylphenyl pendants show anisotropic membrane swelling and high hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C).
  • Commercial Availability :
    • 1-(3,5-Dimethylphenyl)thiourea is commercially available at a premium price (¥2763.00/25g), reflecting the cost of synthesizing disubstituted aromatic thioureas. The benzyl-substituted analog is likely more expensive due to additional synthetic steps .

Data Table: Key Comparisons

Compound Name Substituents Key Properties/Activities Reference ID
This compound 3,5-dimethylphenyl, benzyl High lipophilicity, potential PET inhibition, planar conformation with H-bonding
1-Benzyl-3-(2,3-dimethylphenyl)thiourea 2,3-dimethylphenyl, benzyl Steric hindrance, reduced planarity, lower hydrogen-bonding efficiency
1-(3,5-Dimethylphenyl)thiourea 3,5-dimethylphenyl Simplified structure, lower cost, moderate solubility
N-(3,5-Dimethylphenyl)-carboxamide 3,5-dimethylphenyl PET inhibition (IC₅₀ ~10 µM), enhanced lipophilicity
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea 2,4,5-trichlorophenyl Strong electron-withdrawing effects, planar structure, intramolecular H-bonding

Q & A

Q. What are the standard synthetic protocols for 1-Benzyl-3-(3,5-dimethylphenyl)thiourea?

The compound is typically synthesized via nucleophilic addition of 3,5-dimethylphenylamine to benzoylisothiocyanate. In a representative procedure (), equimolar amounts of benzoylisothiocyanate and the substituted aniline are refluxed in acetone or 1,4-dioxane for 1–4 hours. The product precipitates upon acidification and is purified via recrystallization (methanol/dichloromethane). Key parameters include maintaining anhydrous conditions and stoichiometric control to avoid side reactions. Yield optimization may require adjusting solvent polarity or temperature gradients.

Q. Which analytical techniques are critical for structural confirmation?

X-ray crystallography is the gold standard for resolving bond lengths and torsion angles (e.g., C=S: 1.66–1.67 Å, C=O: 1.22–1.23 Å) and confirming the thione tautomer ( ). Supplementary techniques include:

  • NMR : 1^1H/13^{13}C spectra validate aromatic substituents and thiourea NH protons (δ 9–12 ppm).
  • FT-IR : Strong C=S (1200–1250 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) stretches confirm functional groups. Discrepancies between crystallographic and spectroscopic data (e.g., bond conjugation effects) require cross-validation ().

Q. What are the primary research applications of this thiourea derivative?

The compound serves as:

  • A precursor for heterocyclic synthesis (e.g., benzothiazoles, thiazolidinones) via cyclization with halides or carbonyl compounds ().
  • A ligand for transition metals (Pd, Pt) due to its S- and N-donor sites, enabling catalytic or coordination studies ().
  • A model for studying hydrogen-bonding networks in crystal engineering ( ).

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction kinetics and product stability?

The 3,5-dimethylphenyl group introduces steric hindrance, slowing nucleophilic attack on benzoylisothiocyanate but enhancing crystallinity via van der Waals interactions ( ). Electron-donating methyl groups increase amine nucleophilicity, favoring thiourea formation over competing urea byproducts. Computational modeling (e.g., DFT) can predict substituent effects on reaction pathways, validated by kinetic studies ( ).

Q. How can contradictions between experimental and theoretical data (e.g., bond lengths, tautomerism) be resolved?

Discrepancies often arise from:

  • Dynamic vs. static structures : Solution-phase NMR may average tautomers, while crystallography captures a single conformation ( ).
  • Solvent effects : Polar solvents stabilize zwitterionic forms, altering spectroscopic signatures. Mitigation strategies include:
  • Temperature-dependent NMR to probe tautomeric equilibria.
  • Hirshfeld surface analysis to quantify intermolecular interactions in crystals ( ).

Q. What methodologies optimize catalytic efficiency in metal complexes of this thiourea?

Key factors include:

  • Ligand denticity : Monodentate (S) vs. bidentate (S,N) coordination modes, assessed via XAS or single-crystal XRD ().
  • Counterion effects : Non-coordinating anions (e.g., PF6_6^-) enhance metal center accessibility.
  • Solvent selection : Low-dielectric solvents (e.g., toluene) favor neutral complexes, while polar solvents stabilize ionic species ().

Q. How do hydrogen-bonding networks impact solid-state properties (e.g., solubility, thermal stability)?

Intramolecular N–H⋯O/S bonds create rigid six-membered rings, reducing solubility in non-polar solvents but enhancing thermal stability (TGA data required). Intermolecular H-bonds (e.g., N–H⋯S) form layered or helical supramolecular architectures, influencing melting points and mechanochemical reactivity ( ).

Methodological Tables

Q. Table 1. Comparative Bond Lengths in Thiourea Derivatives

Bond TypeThis compound (Å)Reference Compound (Å)Source
C=S1.66291.671 (N-Benzoyl)
C=O1.22461.228 (Acylthiourea)
C–N (thiourea core)1.345–1.3941.338–1.402

Q. Table 2. Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield/PuritySource
Reaction Temperature60–80°C (reflux)Higher yields, slower decomposition
Solvent PolarityMedium (acetone/dioxane)Balances solubility and reactivity
Purification MethodRecrystallization (MeOH/CH2_2Cl2_2)Removes unreacted aniline

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